Physicochemical properties of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid
Physicochemical properties of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid
Foreword: In the landscape of drug discovery and medicinal chemistry, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the foundational blueprint for predicting its pharmacokinetic and pharmacodynamic behavior. These properties—solubility, acidity, lipophilicity, and thermal stability—govern everything from formulation strategies to in vivo absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical overview of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid, a non-proteinogenic amino acid with potential applications in pharmaceutical development. We will delve into the expert methodologies required to accurately characterize this compound, offering not just protocols, but the scientific rationale that underpins them, ensuring a robust and self-validating approach for researchers, scientists, and drug development professionals.
Molecular Structure and Core Identifiers
(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid is an analog of the amino acid phenylglycine, distinguished by the presence of two fluorine atoms on the phenyl ring at positions 2 and 3. This difluorination is a critical structural motif. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring and the adjacent chiral center, thereby influencing the molecule's pKa, lipophilicity, and metabolic stability.
Table 1: Molecular and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid | N/A |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.14 g/mol | [1] |
| CAS Number | 163449-35-4 | N/A |
Acid-Base Equilibria: pKa Determination
Expertise & Rationale: The ionization state of a molecule at physiological pH (typically ~7.4) is a paramount determinant of its interaction with biological targets, membrane permeability, and solubility. As an amino acid, (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. Determining the acid dissociation constants (pKa) for these two functional groups is therefore essential. Potentiometric titration is the gold-standard method, as it directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the pKa values, which correspond to the pH at which 50% of the functional group is ionized.[2][3]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately prepare a 0.1 M solution of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid in deionized, CO₂-free water.
-
Acidification: To determine the first pKa (pKa₁), adjust the initial pH of the solution to below 2.0 using a standardized 0.1 M HCl solution.[4] This ensures that both the carboxylic acid and amino groups are fully protonated.
-
Titration with Base: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Titrate the acidified amino acid solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).[4]
-
Data Recording: Record the pH value after each increment of NaOH has been added and the solution has stabilized.
-
Titration Curve Generation: Plot the measured pH (y-axis) against the equivalents of NaOH added (x-axis). The resulting titration curve will show two distinct buffering regions.[4]
-
pKa Determination: The pKa values are found at the midpoints of these buffering regions (the points of half-equivalence). pKa₁ corresponds to the dissociation of the carboxylic acid proton, and pKa₂ corresponds to the dissociation of the proton from the ammonium group.
Table 2: Expected pKa Values
| Ionizable Group | Expected pKa Range | Rationale |
| Carboxylic Acid (pKa₁) | 1.9 - 2.5 | The electron-withdrawing difluorophenyl group enhances the acidity of the carboxylic acid compared to non-aromatic amino acids.[5] |
| Amino Group (pKa₂) | 9.0 - 9.5 | The electron-withdrawing effect of the ring slightly decreases the basicity of the amino group.[5] |
Solubility Profile
Expertise & Rationale: Aqueous solubility is a critical barrier that many drug candidates must overcome to achieve therapeutic efficacy.[6] Low solubility can lead to poor absorption and bioavailability. The "shake-flask" method is considered the most reliable technique for determining thermodynamic solubility because it measures the concentration of a compound in a saturated solution at equilibrium.[7][8]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, pH 7.4, pH 10.0). Using an excess of solid is crucial to ensure that equilibrium is established with the solid phase.[7]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.[9]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to sediment. Centrifuge the samples to ensure a clear separation of the solid and liquid phases.[9]
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard calibration curve.[8]
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility.
Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)
Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. The partition coefficient (LogP) describes this property for the neutral form of the molecule, while the distribution coefficient (LogD) describes it at a specific pH, accounting for all ionic species.[10][11] Given the ionizable nature of our compound, LogD at pH 7.4 is the more physiologically relevant parameter. The shake-flask method, while classical, remains a direct and reliable way to measure this partitioning.[12]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for several hours. Allow the layers to separate completely to ensure mutual saturation.
-
Compound Addition: Prepare a stock solution of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid in the pre-saturated PBS.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[12]
-
Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers are clearly separated.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).
Interplay of Physicochemical Properties
The properties discussed are not independent but exist in a dynamic relationship that dictates the molecule's overall behavior.
Caption: Key physicochemical properties influencing bioavailability.
Spectroscopic and Thermal Analysis
UV-Visible Spectroscopy
Rationale: The aromatic difluorophenyl ring in the molecule is a chromophore that absorbs ultraviolet (UV) light.[13] UV-Vis spectroscopy can be used for quantification and to gain insight into the electronic structure. Aromatic amino acids typically exhibit absorbance maxima around 260-280 nm.[14][15]
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water or methanol).
-
Use a quartz cuvette to measure the absorbance.[16]
-
Scan the wavelength range from 200 nm to 400 nm to identify the wavelength of maximum absorbance (λₘₐₓ).
-
A Beer-Lambert plot (Absorbance vs. Concentration) can be constructed to determine the molar extinction coefficient (ε), which is essential for quantitative analysis.[14]
Melting Point Determination
Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden the melting range. The capillary method is a standard and widely used technique for this determination.[17][18]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a thin-walled capillary tube to a height of 2-3 mm.[19]
-
Apparatus: Place the capillary tube into a calibrated melting point apparatus.[17]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[19]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[19]
Conclusion
The rigorous experimental determination of the physicochemical properties of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid is an indispensable component of its evaluation as a candidate for further development. The protocols detailed herein, from potentiometric titration to the shake-flask method, represent robust and validated approaches to generating high-quality data. The interplay of pKa, solubility, and lipophilicity, all influenced by the unique difluorophenyl structure, will ultimately define the compound's journey through biological systems. This guide provides the foundational framework for researchers to build a comprehensive physicochemical profile, enabling informed decisions in the complex process of drug discovery and development.
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